molecular formula C21H21CIF3O2.HCl B1662429 CCR2 antagonist 4 CAS No. 226226-39-7

CCR2 antagonist 4

カタログ番号 B1662429
CAS番号: 226226-39-7
分子量: 228.24 g/mol
InChIキー: FMHHVULEAZTJMA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CCR2 antagonist 4 is a cis-diamidocyclohexyl urea compound . It potently competes against MCP-1 binding to CCR2 with an IC50 of 5.1 nM . It effectively inhibits MCP-1/CCR2-mediated PBMCs Ca+2 flux and chemotaxis .


Chemical Reactions Analysis

CCR2 antagonist 4 is a potent and specific CCR2 antagonist, with IC50s of 180 nM for CCR2b . It potently inhibits MCP-1-induced chemotaxis with an IC50 of 24 nM .


Physical And Chemical Properties Analysis

CCR2 antagonist 4 is a solid, white compound . Its molecular formula is C21H21ClF3N3O2 and its molecular weight is 439.86 . It is soluble in ethanol (6 mg/mL) and DMSO (60 mg/mL) .

科学的研究の応用

Therapeutic Interventions in Diseases

  • Diverse Range of Diseases : CCR2 antagonists have been extensively investigated for therapeutic intervention in various diseases, including inflammatory diseases, atherosclerosis, multiple sclerosis, rheumatoid arthritis, and insulin resistance. Significant progress has been made in identifying novel, potent CCR2 antagonists, addressing issues like selectivity and cardiac safety (Carter, 2013).

Autoimmune Diseases

  • Autoimmune Diseases Treatment : CCR2 antagonists are being developed for treating autoimmune diseases, including multiple sclerosis and rheumatoid arthritis. Despite evidence of therapeutic potential in animal models, human clinical trials have shown mixed results, indicating a need for further understanding of chemokine interactions (Kalinowska & Losy, 2008).

Diabetic Nephropathy and Insulin Resistance

  • Type 2 Diabetes Management : CCR2 antagonism has shown improvements in insulin resistance, lipid metabolism, and diabetic nephropathy in type 2 diabetic mice, suggesting potential benefits in diabetes management (Kang et al., 2010).

Binding Mechanisms and Drug Design

  • Drug Design Insights : Investigations into the binding mechanisms of CCR2 antagonists have provided insights crucial for drug design, revealing multiple binding sites and different modes of inhibition, which can guide the development of novel CCR2 inhibitors (Zweemer et al., 2013).

Structural Analysis

  • Structural Understanding : Studies have solved the structure of CCR2 in complex with antagonists, aiding drug discovery by highlighting diverse pocket epitopes to overcome challenges in drug design (Zheng et al., 2016).

Clinical Trials and Challenges

  • Clinical Trials and Challenges : Although clinical trials with CCR2 antagonists have shown promise, results have been mixed, highlighting the need for more comprehensive studies to elucidate the complex system of chemokine interactions (Sullivan et al., 2013).

Safety And Hazards

CCR2 antagonist 4 should be handled with care to avoid inhalation and contact with eyes and skin . It should be used only in areas with appropriate exhaust ventilation . In case of eye contact, flush eyes immediately with large amounts of water . If skin contact occurs, rinse skin thoroughly with large amounts of water .

将来の方向性

CCR2 antagonist 4 and other CCR2 antagonists are being studied for their potential in treating various diseases. For example, dual CCR5/CCR2 targeting is emerging as a more efficacious strategy than targeting either receptor alone in the treatment of complex human disorders . Furthermore, blocking the CCL2/CCR2 and CXCLs/CXCR2 axes with CCR2 and CXCR2 antagonists has been shown to reduce macrophage and neutrophil infiltration and hepatic progenitor cell activation, thus overcoming resistance in hepatocellular carcinoma .

特性

IUPAC Name

N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClF3N3O2/c22-17-6-4-14(5-7-17)12-28-9-8-18(13-28)27-19(29)11-26-20(30)15-2-1-3-16(10-15)21(23,24)25/h1-7,10,18H,8-9,11-13H2,(H,26,30)(H,27,29)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOQJSULMWXFRK-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CCR2 antagonist 4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CCR2 antagonist 4
Reactant of Route 2
CCR2 antagonist 4
Reactant of Route 3
CCR2 antagonist 4
Reactant of Route 4
CCR2 antagonist 4
Reactant of Route 5
Reactant of Route 5
CCR2 antagonist 4
Reactant of Route 6
CCR2 antagonist 4

Citations

For This Compound
8
Citations
G Kothandan, CG Gadhe, SJ Cho - PloS one, 2012 - journals.plos.org
Chemokine receptors are G protein-coupled receptors that contain seven transmembrane domains. In particular, CCR2 and CCR5 and their ligands have been implicated in the …
Number of citations: 60 journals.plos.org
Y Zheng, W Gao, B Qi, R Zhang, M Ning… - The FASEB …, 2023 - Wiley Online Library
… this study, CCR2 antagonist 4 was utilized to enhance the ADPN effects on MI repairment and macrophage polarization. CCR2 antagonist promoted ADPN expression in adipocytes …
Number of citations: 3 faseb.onlinelibrary.wiley.com
M Noda, T Masuda, N Hayashi, T Kogawa, S Ohno… - Cancer Research, 2017 - AACR
Background Metastasis is a major cause of death in cancer patients, & elucidation of the mechanisms is expected to provide a basis for the development of new cancer treatment. …
Number of citations: 0 aacrjournals.org
M Artelsmair, P Miranda‐Azpiazu… - Journal of Labelled …, 2019 - Wiley Online Library
… As the preparation of the CCR2 antagonist 4 was performed on a small scale, only very limited amounts of it were immediately available. However, the multi-step synthesis of 4 …
RS Hotchkiss, LL Moldawer - lubio.ch
Coronavirus disease 2019 (COVID-19) is an infectious disease with major symptoms of fever and pneumonia. COVID-19 is caused by SARS coronavirus 2 (SARS-CoV-2), which …
Number of citations: 2 www.lubio.ch
Y Xie, Q Tang, S Yu, W Zheng, G Chen… - Journal of Dental …, 2022 - journals.sagepub.com
… activities in PDLCs, we employed CCR2 antagonist 4 hydrochloride to block CCL2 binding … , which was significantly reversed by CCR2 antagonist 4 hydrochloride or CCL2-siRNA (Fig. …
Number of citations: 7 journals.sagepub.com
Y Li, Y Ma, Y Jin, X Peng, X Wang, P Zhang… - Communications …, 2022 - nature.com
… To inhibit the CCR2 receptor activity of IELs, we used CCR2 antagonist 4 (Teijin compound 1, TC1; MedChemExpress, China). To inhibit perforin/granzyme mediated cytotoxicity of IELs…
Number of citations: 6 www.nature.com
I vitro Activity, I vivo Activity
Number of citations: 0

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。